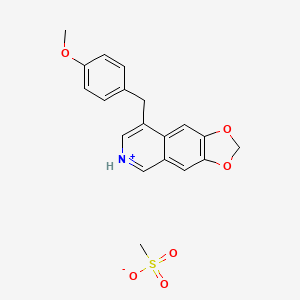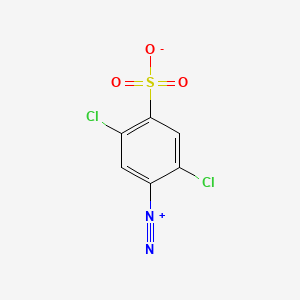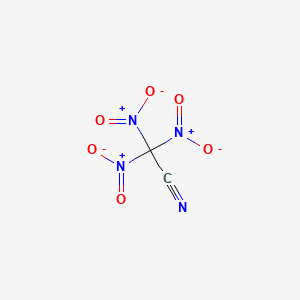
1-Chloro-1,4,4-trifluorobutadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,4,4-trifluorobutadiene is an organic compound with the molecular formula C4H2ClF3. It consists of four carbon atoms, two hydrogen atoms, one chlorine atom, and three fluorine atoms
Vorbereitungsmethoden
1-Chloro-1,4,4-trifluorobutadiene can be synthesized through several routes. One common method involves the reaction of 2-chloro-2,3,3-trifluorocyclobutyl acetate with specific reagents under controlled conditions . The reaction typically requires a mixture of hydroquinone, a terpene inhibitor, and other specific catalysts to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-Chloro-1,4,4-trifluorobutadiene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Addition Reactions: The compound can also participate in addition reactions, particularly with nucleophiles and electrophiles.
Common reagents used in these reactions include hydroquinone, terpene inhibitors, and specific catalysts. The major products formed depend on the type of reaction and the conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,4,4-trifluorobutadiene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Chloro-1,4,4-trifluorobutadiene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and reactivity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular interactions .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1,4,4-trifluorobutadiene can be compared with other similar compounds, such as:
- 1-Chloro-3,4-difluorobenzene
- 1,2,4-Trifluorobenzene
- 1-Chloro-1,4-difluorobutadiene
These compounds share similarities in their chemical structure but differ in their specific properties and reactivity. The presence of different functional groups and the arrangement of atoms contribute to their unique characteristics .
Eigenschaften
Molekularformel |
C4H2ClF3 |
|---|---|
Molekulargewicht |
142.51 g/mol |
IUPAC-Name |
(1Z)-1-chloro-1,4,4-trifluorobuta-1,3-diene |
InChI |
InChI=1S/C4H2ClF3/c5-3(6)1-2-4(7)8/h1-2H/b3-1+ |
InChI-Schlüssel |
HHVFKXOGZHRSDU-HNQUOIGGSA-N |
Isomerische SMILES |
C(=C(F)F)/C=C(/F)\Cl |
Kanonische SMILES |
C(=C(F)F)C=C(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)











![4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one](/img/structure/B13761585.png)
